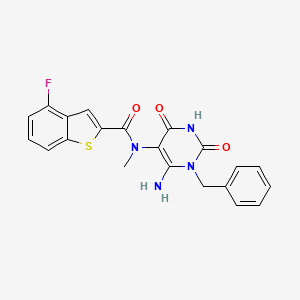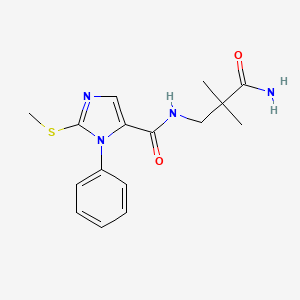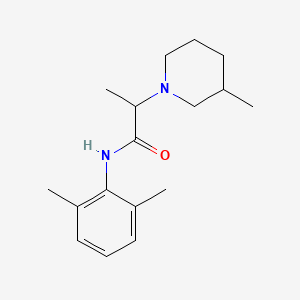![molecular formula C17H17N3O B7565716 2-(4-cyanoanilino)-N-[(3-methylphenyl)methyl]acetamide](/img/structure/B7565716.png)
2-(4-cyanoanilino)-N-[(3-methylphenyl)methyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-cyanoanilino)-N-[(3-methylphenyl)methyl]acetamide, also known as Sunitinib, is a small molecule drug that has been approved by the US Food and Drug Administration for the treatment of certain types of cancers. It belongs to the class of tyrosine kinase inhibitors, which target specific enzymes that are involved in the growth and spread of cancer cells.
科学研究应用
2-(4-cyanoanilino)-N-[(3-methylphenyl)methyl]acetamide has been extensively studied for its anticancer properties and has shown promising results in the treatment of various types of cancers, including renal cell carcinoma, gastrointestinal stromal tumors, and pancreatic neuroendocrine tumors. It works by inhibiting the activity of multiple tyrosine kinases, such as vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and stem cell factor receptor (KIT), which are involved in the growth and spread of cancer cells. 2-(4-cyanoanilino)-N-[(3-methylphenyl)methyl]acetamide has also been investigated for its potential use in the treatment of other diseases, such as Alzheimer's disease and pulmonary hypertension.
作用机制
2-(4-cyanoanilino)-N-[(3-methylphenyl)methyl]acetamide inhibits the activity of tyrosine kinases by binding to their ATP-binding sites, which prevents the transfer of phosphate groups to downstream signaling molecules. This leads to the inhibition of cell growth, angiogenesis, and metastasis. 2-(4-cyanoanilino)-N-[(3-methylphenyl)methyl]acetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-(4-cyanoanilino)-N-[(3-methylphenyl)methyl]acetamide has been shown to have both biochemical and physiological effects on cancer cells. It inhibits the production of angiogenic factors, such as VEGF, which are necessary for the formation of new blood vessels that supply nutrients to cancer cells. 2-(4-cyanoanilino)-N-[(3-methylphenyl)methyl]acetamide also inhibits the activity of PDGFR, which is involved in the recruitment of pericytes to blood vessels. This leads to the destabilization of blood vessels and the inhibition of tumor growth. 2-(4-cyanoanilino)-N-[(3-methylphenyl)methyl]acetamide has also been shown to have immunomodulatory effects, which may contribute to its anticancer activity.
实验室实验的优点和局限性
2-(4-cyanoanilino)-N-[(3-methylphenyl)methyl]acetamide has several advantages for lab experiments, such as its high potency and selectivity for tyrosine kinases. It is also available in a pure form, making it easy to use in experiments. However, 2-(4-cyanoanilino)-N-[(3-methylphenyl)methyl]acetamide has some limitations, such as its low solubility in water and its potential for off-target effects. It is important to use appropriate controls and dosages when using 2-(4-cyanoanilino)-N-[(3-methylphenyl)methyl]acetamide in lab experiments.
未来方向
For research include the identification of biomarkers, the development of combination therapies, and the investigation of 2-(4-cyanoanilino)-N-[(3-methylphenyl)methyl]acetamide's potential use in the treatment of other diseases.
合成方法
2-(4-cyanoanilino)-N-[(3-methylphenyl)methyl]acetamide can be synthesized using a multi-step process that involves the reaction of 4-cyanoaniline with 3-methylbenzyl chloride to form 2-(4-cyanoanilino)-N-(3-methylbenzyl)acetamide. This intermediate is then treated with acetic anhydride to yield the final product, 2-(4-cyanoanilino)-N-[(3-methylphenyl)methyl]acetamide. The synthesis of 2-(4-cyanoanilino)-N-[(3-methylphenyl)methyl]acetamide has been optimized to improve its yield and purity, making it a commercially viable drug.
属性
IUPAC Name |
2-(4-cyanoanilino)-N-[(3-methylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-13-3-2-4-15(9-13)11-20-17(21)12-19-16-7-5-14(10-18)6-8-16/h2-9,19H,11-12H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRQGBIUFBXRQAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNC(=O)CNC2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-1-phenylpropan-1-one](/img/structure/B7565647.png)
![2-[4-[[butyl(methyl)amino]methyl]piperidin-1-yl]-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]acetamide](/img/structure/B7565653.png)

![N-[5-chloro-2-(dimethylamino)phenyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B7565659.png)

![2,2-Dimethyl-3-[[2-[1-(2-methylphenyl)imidazol-2-yl]sulfanylacetyl]amino]propanamide](/img/structure/B7565680.png)

![N-[3-[(2-hydroxy-5-methylphenyl)carbamoyl]phenyl]pyridine-3-carboxamide](/img/structure/B7565688.png)
![N,N-dimethyl-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)acetamide](/img/structure/B7565689.png)
![2-Methyl-5-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methyl]-1,3,4-oxadiazole](/img/structure/B7565697.png)
![N-[(1-cyclopropylpyrrolidin-3-yl)methyl]-4-(4-methylpyrazol-1-yl)benzamide](/img/structure/B7565698.png)
![4-[3-[Bis(4-fluorophenyl)methoxy]-2-hydroxypropyl]-2-methylpyrazolo[1,5-a]quinazolin-5-one](/img/structure/B7565708.png)

